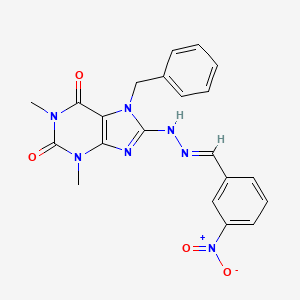![molecular formula C17H18N2O4 B12052004 4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)
4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly and generally yields good results. purification can be challenging due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
- 4-methoxyanilide derivatives of quinoline
- Various hydroxy- and alkoxyanilides of quinoline
Uniqueness
What sets 6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide apart is its unique structure, which includes a tetrahydro-2-furanylmethyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H18N2O4 |
|---|---|
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
9-hydroxy-11-oxo-N-(oxolan-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C17H18N2O4/c20-15-12-5-1-3-10-6-7-19(14(10)12)17(22)13(15)16(21)18-9-11-4-2-8-23-11/h1,3,5,11,20H,2,4,6-9H2,(H,18,21) |
InChI-Schlüssel |
YYQCPOWZMNFGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)
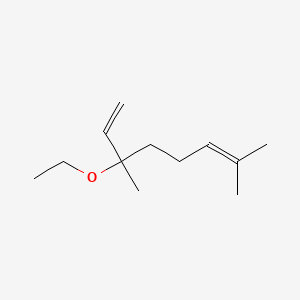
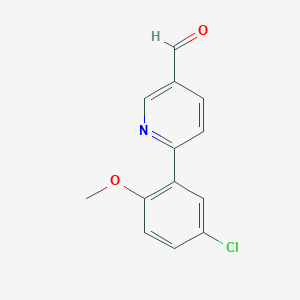
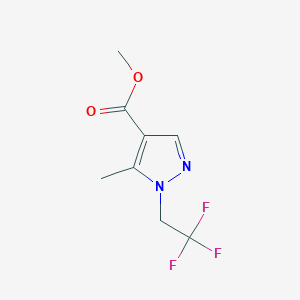

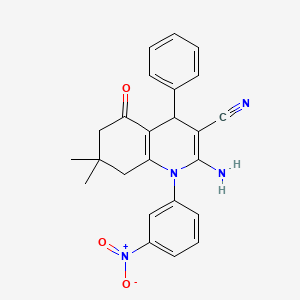



![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)
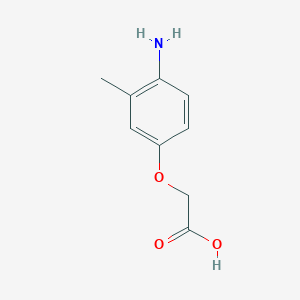
![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
